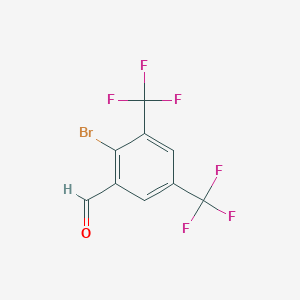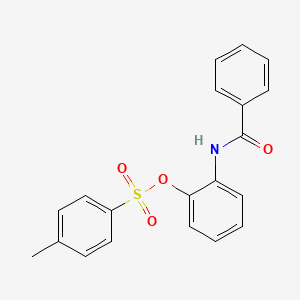
(2-Benzamidophenyl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzamidophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C20H17NO4S It is a derivative of benzenesulfonate and benzamide, characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzamidophenyl) 4-methylbenzenesulfonate typically involves the reaction of 2-aminobenzamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Benzamidophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfonamides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives or thiol-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Benzamidophenyl) 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of polymers, dyes, and surfactants.
Mechanism of Action
The mechanism of action of (2-Benzamidophenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s sulfonate group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzamidophenyl) 4-chlorobenzenesulfonate
- (2-Benzamidophenyl) 4-nitrobenzenesulfonate
- (2-Benzamidophenyl) 4-methoxybenzenesulfonate
Uniqueness
(2-Benzamidophenyl) 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
CAS No. |
49834-35-7 |
|---|---|
Molecular Formula |
C20H17NO4S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2-benzamidophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO4S/c1-15-11-13-17(14-12-15)26(23,24)25-19-10-6-5-9-18(19)21-20(22)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
InChI Key |
XEDMNRSFWBHTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


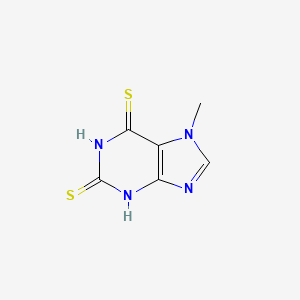

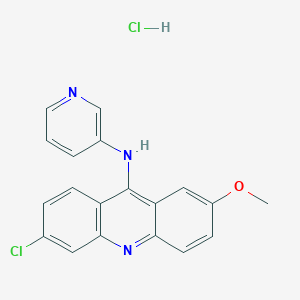

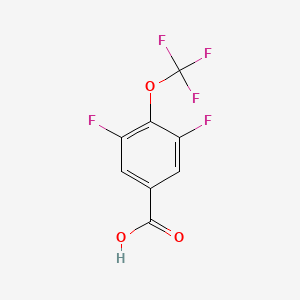
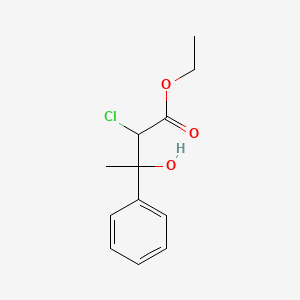
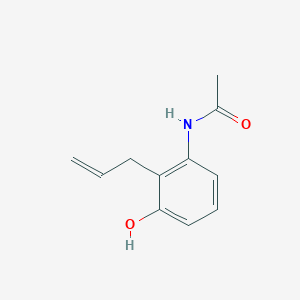
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
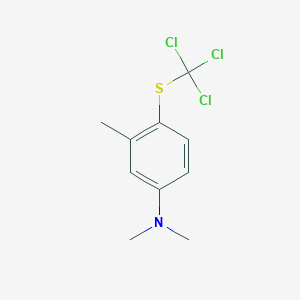

![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
